N,N-Dimethyltrimethylsilylamine
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Overview
Description
N,N-Dimethyltrimethylsilylamine: is a chemical compound with the molecular formula C5H15NSi and a molecular weight of 117.26 g/mol . It is a clear, colorless to light yellow liquid that is sensitive to moisture and hydrolyzes in water . This compound is commonly used as a silylating agent in chemical synthesis and has various applications in organic chemistry .
Mechanism of Action
Target of Action
N,N-Dimethyltrimethylsilylamine, also known as N,N-Dimethylaminotrimethylsilane, is primarily used as a reactant in chemical synthesis
Mode of Action
As a chemical reactant, this compound interacts with other compounds to facilitate chemical transformations. For instance, it can be used to prepare trifluoromethylacetophenone-N,N-dimethyltrimethylsilylamine adduct, which is an efficient reagent for nucleophilic trifluoromethylation of carbonyl and the imine group .
Biochemical Pathways
This compound is involved in the synthesis of various compounds. For example, it can be used to prepare nucleoside phosphoramidites by reacting with alkyloxy (or aryloxy)-triazolylphosphine and deoxynucleoside . .
Result of Action
The primary result of this compound’s action is the formation of new chemical compounds. For example, it can be used to convert aliphatic alcohols into their corresponding fluorides
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyltrimethylsilylamine can be synthesized by reacting trimethylchlorosilane with dimethylamine in the presence of a catalyst such as trimethylmethoxysilane . The reaction is typically carried out in a solvent like 1,2,4-trimethylbenzene at a temperature of around 30°C . The reaction conditions, including the molar ratio of reactants, reaction temperature, and catalyst amount, significantly influence the yield and purity of the product .
Industrial Production Methods: The industrial production of this compound involves the following steps :
Pre-treatment of Raw Materials: The raw materials, including trimethylchlorosilane, dimethylamine, and a solvent, are prepared.
Synthesis of Crude Product: Trimethylchlorosilane and the solvent are added to a reaction vessel, and dimethylamine gas is introduced to obtain the crude product.
Separation of Crude Product: The solvent is removed by heating under normal pressure, and the remaining mixture is subjected to vacuum distillation to separate this compound.
Purification of Crude Product: The crude product is distilled in a flask containing zeolite to obtain the final pure product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyltrimethylsilylamine undergoes various chemical reactions, including:
Nucleophilic Trifluoromethylation: It reacts with carbonyl and imine groups to form trifluoromethylated products.
Deoxofluorination: It is used as a deoxofluorinating agent to convert aliphatic alcohols into their corresponding fluorides.
Silylation: It acts as a silylating agent in the synthesis of phosphoramidites and other compounds.
Common Reagents and Conditions:
Trifluoromethylacetophenone: Used in nucleophilic trifluoromethylation reactions.
Dimethylamino sulfur trifluoride: Employed in deoxofluorination reactions.
Alkyloxy or aryloxy-triazolylphosphine: Reacts with this compound to form nucleoside phosphoramidites.
Major Products:
- Trifluoromethylated carbonyl and imine compounds
- Fluorinated aliphatic alcohols
- Nucleoside phosphoramidites
Scientific Research Applications
N,N-Dimethyltrimethylsilylamine has several scientific research applications, including :
- Chemistry: Used as a silylating agent in the synthesis of various organic compounds.
- Biology: Employed in the preparation of nucleoside phosphoramidites for DNA and RNA synthesis.
- Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
- Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N,N-Dimethyltrimethylsilylamine can be compared with other similar compounds, such as :
- N,N-Diethyltrimethylsilylamine: This compound has a similar structure but with ethyl groups instead of methyl groups. It is also used as a silylating agent but has different reactivity and applications .
- Hexamethyldisilazane: Another silylating agent with different reactivity and applications in organic synthesis .
- Tris(dimethylamino)silane: Used in similar applications but has a different structure and reactivity .
Uniqueness: this compound is unique due to its specific reactivity and applications in nucleophilic trifluoromethylation, deoxofluorination, and silylation reactions . Its ability to form stable silylated derivatives makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
18135-05-2 |
---|---|
Molecular Formula |
C5H15NSi |
Molecular Weight |
117.26 g/mol |
IUPAC Name |
N-methyl-1-trimethylsilylmethanamine |
InChI |
InChI=1S/C5H15NSi/c1-6-5-7(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
VLSFITLAADJYOS-UHFFFAOYSA-N |
SMILES |
CN(C)[Si](C)(C)C |
Canonical SMILES |
CNC[Si](C)(C)C |
physical_description |
Clear colorless liquid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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